1-(3-chloro-2-methylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea
CAS No.: 923095-53-8
Cat. No.: VC5781808
Molecular Formula: C18H18ClN3O
Molecular Weight: 327.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923095-53-8 |
|---|---|
| Molecular Formula | C18H18ClN3O |
| Molecular Weight | 327.81 |
| IUPAC Name | 1-(3-chloro-2-methylphenyl)-3-(1-ethylindol-3-yl)urea |
| Standard InChI | InChI=1S/C18H18ClN3O/c1-3-22-11-16(13-7-4-5-10-17(13)22)21-18(23)20-15-9-6-8-14(19)12(15)2/h4-11H,3H2,1-2H3,(H2,20,21,23) |
| Standard InChI Key | YPMFNTRUXWNRQZ-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C(=CC=C3)Cl)C |
Introduction
Structural Analysis and Molecular Characteristics
Molecular Architecture
1-(3-Chloro-2-methylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea belongs to the urea class of organic compounds, characterized by a carbonyl group flanked by two amine groups. Its structure integrates two pharmacologically relevant moieties:
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A 3-chloro-2-methylphenyl group, which contributes steric bulk and electronic effects through chlorine’s electronegativity and the methyl group’s hydrophobicity.
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A 1-ethylindole group, known for its role in modulating receptor interactions due to indole’s aromaticity and nitrogen-based hydrogen-bonding capabilities .
The molecular formula is C₁₈H₁₈ClN₃O, with a molecular weight of 327.81 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| IUPAC Name | 1-(3-chloro-2-methylphenyl)-3-(1-ethylindol-3-yl)urea |
| SMILES | CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C(=CC=C3)Cl)C |
| InChI Key | YPMFNTRUXWNRQZ-UHFFFAOYSA-N |
| Topological Polar Surface Area | 61.6 Ų |
The presence of both chloro and methyl substituents on the phenyl ring enhances lipid solubility, potentially improving blood-brain barrier permeability, while the ethylindole moiety may facilitate interactions with serotonin receptors or enzyme active sites .
Synthesis and Production Methods
Reaction Pathways
The synthesis of 1-(3-chloro-2-methylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea typically involves a multi-step process:
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Preparation of 3-chloro-2-methylaniline: Chlorination and methylation of aniline derivatives.
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Formation of the isocyanate intermediate: Reaction of 3-chloro-2-methylaniline with phosgene or triphosgene.
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Coupling with 1-ethylindole-3-amine: Nucleophilic attack of the indole’s amine group on the isocyanate, yielding the urea linkage.
Industrial-scale production may employ continuous flow reactors to optimize yield and reduce byproducts. For example, microreactors enable precise control over exothermic reactions involving phosgene, enhancing safety and efficiency.
Analytical Characterization
The compound is validated using:
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FT-IR: Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1240 cm⁻¹ (C-N stretch).
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¹H NMR: Signals at δ 12.16 ppm (urea NH) and δ 2.5 ppm (methyl group).
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¹³C NMR: Resonances at 180 ppm (urea carbonyl) and 140 ppm (indole C3) .
Comparative Analysis with Structural Analogs
The substitution pattern on the phenyl ring (e.g., chloro at ortho vs. para) critically influences bioactivity. For instance, ortho-chloro analogs exhibit 10-fold greater urease inhibition than para-substituted derivatives due to improved steric alignment with the enzyme’s active site .
Future Research Directions
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In Vitro Screening: Prioritize assays against urease, serotonin receptors, and antioxidant targets.
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ADMET Profiling: Evaluate solubility, metabolic stability, and cytochrome P450 interactions.
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Structural Optimization: Introduce fluorinated or sulfonamide groups to enhance bioavailability.
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